molecular formula C10H11BFNO2 B7954650 [4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid

[4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid

Cat. No.: B7954650
M. Wt: 207.01 g/mol
InChI Key: RBRSSORYKAVAIM-UHFFFAOYSA-N
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Description

[4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid: is an organoboron compound with the molecular formula C10H11BFNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both a cyano group and a fluorine atom on the phenyl ring makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production methods for boronic acids often involve similar borylation reactions but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield. Recycling of catalysts and solvents is also a common practice to reduce waste and improve sustainability .

Scientific Research Applications

Chemistry: In organic chemistry, [4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .

Biology and Medicine: Boronic acids, in general, have been explored for their potential in medicinal chemistry. They can act as enzyme inhibitors, particularly for proteases and kinases. The unique structure of this compound may offer specific interactions with biological targets, making it a candidate for drug development .

Industry: In the industrial sector, boronic acids are used in the production of polymers, sensors, and materials for electronic applications.

Mechanism of Action

The mechanism by which [4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid exerts its effects largely depends on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in its role as an enzyme inhibitor, where it can bind to the active site of enzymes and block their activity. The molecular targets often include serine proteases and kinases, which are involved in various cellular processes .

Comparison with Similar Compounds

Uniqueness: The combination of the cyano and fluorine groups in [4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid provides unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other boronic acids and potentially more versatile in specific applications .

Properties

IUPAC Name

[4-(3-cyanopropyl)-3-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BFNO2/c12-10-7-9(11(14)15)5-4-8(10)3-1-2-6-13/h4-5,7,14-15H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRSSORYKAVAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CCCC#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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